molecular formula C6H4BrI B050087 1-Bromo-4-iodobenzene CAS No. 589-87-7

1-Bromo-4-iodobenzene

Cat. No. B050087
CAS RN: 589-87-7
M. Wt: 282.9 g/mol
InChI Key: UCCUXODGPMAHRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-4-iodobenzene can be synthesized through various methods, including the CuI-catalyzed domino process, which leads to the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. This method highlights the compound's utility in constructing complex aromatic systems via intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating its value in organic synthesis (Lu et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-iodobenzene, featuring bromine and iodine atoms attached to a benzene ring, is foundational for its reactivity and application in organic chemistry. Its structure facilitates various chemical reactions, serving as a precursor for creating highly functionalized aromatic compounds through selective halogenation and coupling reactions.

Chemical Reactions and Properties

1-Bromo-4-iodobenzene undergoes numerous chemical reactions, including but not limited to coupling reactions, halogen exchange, and nucleophilic substitution, due to the presence of reactive halogens. Efficient methods have been developed for synthesizing valuable 1,2-dibromobenzenes, showcasing the compound's versatility as a precursor for further organic transformations (Diemer et al., 2011).

Scientific Research Applications

  • Synthesis of Benzofurans :

    • 1-Bromo-4-iodobenzene has been used in the CuI-catalyzed synthesis of 2,3-disubstituted benzofurans, a process that involves both intermolecular C-C bond formation and subsequent intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
  • Intermediates in Organic Transformations :

    • It acts as a valuable precursor for various organic transformations, especially those involving the formation of benzynes, an important intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).
  • Vapor Pressure and Thermodynamic Properties :

    • Studies on 1-Bromo-4-iodobenzene have also focused on its vapor pressure data and thermodynamic properties, important for understanding its physical behavior and applications (Oonk, Van Der Linde, Huinink, & Blok, 1998).
  • Thermochemistry of Halogen-Substituted Compounds :

  • In Synthesis of Specialized Organic Compounds :

    • It has been employed in the synthesis of specialized organic compounds, like 4-(1-naphthyl) phenyl boronic acid, using a Suzuki coupling reaction (Yao-bing, 2010).
  • In Domino Reactions :

    • Another application includes its use in Cu(I)-catalyzed domino reactions with 1,3-cyclohexanediones for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, demonstrating its versatility in domino processes involving multiple bond formations (Aljaar, Malakar, Conrad, Strobel, Schleid, & Beifuss, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

1-Bromo-4-iodobenzene is mainly used as the OLED pharmaceutical intermediate . It is also used as a reagent for in situ desilylation and coupling of silylated alkynes .

properties

IUPAC Name

1-bromo-4-iodobenzene
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InChI

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H
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InChI Key

UCCUXODGPMAHRL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)I
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Molecular Formula

C6H4BrI
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DSSTOX Substance ID

DTXSID5060433
Record name Benzene, 1-bromo-4-iodo-
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Molecular Weight

282.90 g/mol
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]
Record name 1-Bromo-4-iodobenzene
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Vapor Pressure

0.02 [mmHg]
Record name 1-Bromo-4-iodobenzene
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Product Name

1-Bromo-4-iodobenzene

CAS RN

589-87-7
Record name 1-Bromo-4-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
HAJ Oonk, PR van der Linde, J Huinink… - The Journal of Chemical …, 1998 - Elsevier
… temperature of crystalline 1-bromo-4-chlorobenzene, 1-chloro-4-iodobenzene, and 1-bromo-4-iodobenzene. The three substances give rise to just one crystalline form which is the …
Number of citations: 22 www.sciencedirect.com
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
… We employed the above protocol for the functionalization of 1-bromo-4-iodobenzene (2). We showed previously that the in situ metalation/disilylation of 2 with LDA/TMSCl gives a …
HAJ Oonk, ACG van Genderen, JG Blok… - Physical Chemistry …, 2000 - pubs.rsc.org
… In addition, lattice energies of the two compounds are given together with these data for three other 1,4-dihalobenzenes, namely 1-bromo-4-chlorobenzene, 1-bromo-4-iodobenzene …
Number of citations: 21 pubs.rsc.org
JM Fernandez-Hernandez, V Camara, J Vicente - Tetrahedron, 2015 - Elsevier
The synthesis of a series of molecular chains by use of C–S, C–N and C-Alkyne cross coupling, as well as bromo by iodo exchange reactions, has been reported. Two different types of …
Number of citations: 1 www.sciencedirect.com
M Pytlarczyk, P Kula - Liquid Crystals, 2019 - Taylor & Francis
… chloro-4-iodobenzene or 1-bromo-4-iodobenzene and terminal … Sonogashira reaction of 1-bromo-4-iodobenzene and pent-1-… The reaction of 1-bromo-4-iodobenzene with 2-methyl-3-…
Number of citations: 14 www.tandfonline.com
HM Hassaneen, KM Dawood, MSM Ahmed… - 2015 - pdfs.semanticscholar.org
… 19-29 we envisioned here that the 1-bromo-4-iodobenzene represents a suitable candidate for sequential Sonogashira and Suzuki cross-coupling for synthesis of new …
Number of citations: 3 pdfs.semanticscholar.org
S Huang, JM Tour - Tetrahedron Letters, 1999 - Elsevier
… coupling with 1-bromo-4-iodobenzene to afford 7. The cross coupling proceeded with predominantly iodo-selectivity; 2c however, some insoluble by-products may have been the result …
Number of citations: 89 www.sciencedirect.com
B Zhang, H Qu, Z Li, Y Zhai… - Journal of Chemical …, 2020 - journals.sagepub.com
… Compound 3 can be extended to higher oligomers, which reacted with 1-bromo-4-iodobenzene and phenylacetylene in a stepwise manner under Sonogashira conditions to give the …
Number of citations: 3 journals.sagepub.com
P Toto, JC Gesquiere, N Cousaert, B Deprez… - Tetrahedron letters, 2006 - Elsevier
… This reaction allows the one-pot synthesis of dissymmetrical para-disubstituted benzene scaffold from 1-bromo-4-iodobenzene and two N-nucleophiles. CuI/N,N′-dimethyl-cyclohexane…
Number of citations: 31 www.sciencedirect.com
H Akgün, T Hudlicky - Tetrahedron letters, 1999 - Elsevier
… The synthesis proceeded in eight steps form ent-conduramine A and in 14 steps from 1-bromo-4-iodobenzene with an overall yield of ~1%. The enantiomer, quite surprisingly, showed …
Number of citations: 55 www.sciencedirect.com

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